Molecular Weight and Lipophilicity Comparison: 6-((Cyclopropylmethyl)amino)pyridazin-3-ol vs 6-(Cyclopropylamino)pyridazin-3-ol
6-((Cyclopropylmethyl)amino)pyridazin-3-ol (C8H11N3O, MW 165.19 g/mol) differs from its closest commercially available analog, 6-(cyclopropylamino)pyridazin-3-ol (C7H9N3O, MW 151.17 g/mol), by exactly one methylene (–CH2–) unit . This additional carbon increases molecular weight by 14.02 g/mol (+9.3%) and adds one additional rotatable bond (3 vs. 2), conferring greater conformational flexibility to the N-substituent. In fragment-based drug discovery (FBDD), this molecular weight falls within the optimal fragment range (<250 Da), but the increased flexibility provides a different sampling of hinge-region conformational space critical for PIM kinase binding [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 165.19 g/mol |
| Comparator Or Baseline | 6-(Cyclopropylamino)pyridazin-3-ol: 151.17 g/mol |
| Quantified Difference | ΔMW = +14.02 g/mol (+9.3%); ΔRotatable Bonds = +1 (3 vs 2) |
| Conditions | Calculated from molecular formula and SMILES via ChemSrc and smolecule vendor databases |
Why This Matters
The 9.3% molecular weight increase and additional rotatable bond directly impact ligand efficiency metrics (LE ≈ 0.3–0.4 kcal/mol per heavy atom) and binding pose sampling in PIM kinase fragment screens, making the cyclopropylmethyl analog a distinct chemical probe from the cyclopropyl variant.
- [1] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. View Source
